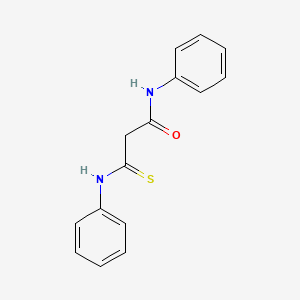
3-anilino-N-phenyl-3-sulfanylidenepropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. Based on its name, it likely contains an aniline (a derivative of ammonia in which one hydrogen atom has been replaced by a phenyl group), a phenyl group (a functional group made up of six carbon atoms bonded in a hexagonal planar ring), and a sulfanylidenepropanamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving anilines and phenyl groups . For instance, a series of 5-anilino-3-(hetero)arylpyrazoles were synthesized using active methylene reagents, aryl isothiocyanates, and (substituted)hydrazines .Chemical Reactions Analysis
The compound, due to the presence of reactive groups like aniline and phenyl, might undergo various chemical reactions. For instance, anilines can react with acids to form salts, dissolve alkali metals or alkaline earth metals with the evolution of hydrogen, and couple readily with phenols and aromatic amines .Aplicaciones Científicas De Investigación
Electrochemical Incineration
Electrochemical methods using boron-doped diamond anodes have been explored for the incineration of sulfanilic acid, a compound structurally related to 3-anilino-N-phenyl-3-sulfanylidenepropanamide. These methods achieve overall mineralization by efficiently destroying sulfanilic acid and its by-products through the generation of hydroxyl radicals (El-Ghenymy et al., 2012).
Synthesis and Antimicrobial Activity
The design and synthesis of new compounds containing biologically active segments, including β-lactam drugs, cyclic imides, and sulfonamido groups, have been reported. These compounds exhibit significant antimicrobial activities, highlighting the potential for 3-anilino-N-phenyl-3-sulfanylidenepropanamide and its derivatives in drug development (Fadel & Al-Azzawi, 2021).
Photocatalytic Conversion
Studies on the photocatalytic conversion of nitrobenzene to aniline using cadmium sulfide quantum dots as visible-light photocatalysts indicate the potential for similar compounds in environmental remediation processes. These findings may provide insights into the applications of 3-anilino-N-phenyl-3-sulfanylidenepropanamide in photocatalysis (Jensen, Homan, & Weiss, 2016).
Corrosion Inhibition
Research into the corrosion inhibition properties of synthesized compounds like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline on mild steel surfaces in acidic solutions has been conducted. These studies underscore the relevance of compounds related to 3-anilino-N-phenyl-3-sulfanylidenepropanamide in protecting metals from corrosion (Daoud et al., 2014).
Propiedades
IUPAC Name |
3-anilino-N-phenyl-3-sulfanylidenepropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKCCINELGKJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-anilino-N-phenyl-3-sulfanylidenepropanamide | |
CAS RN |
13664-05-6 |
Source


|
| Record name | N-phenyl-2-(phenylcarbamothioyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2843247.png)
![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2843248.png)
![N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2843249.png)

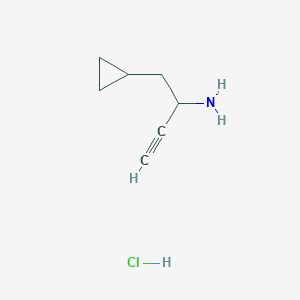
![ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
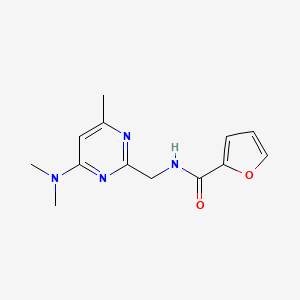
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine](/img/structure/B2843255.png)
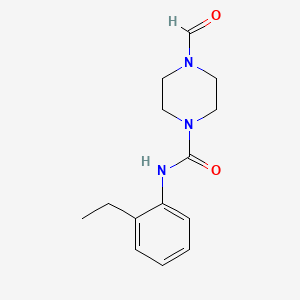
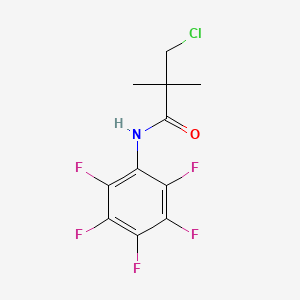
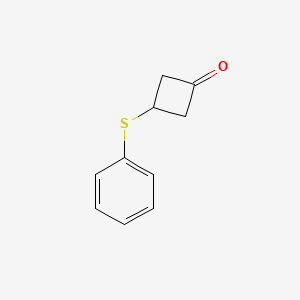
![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843266.png)
